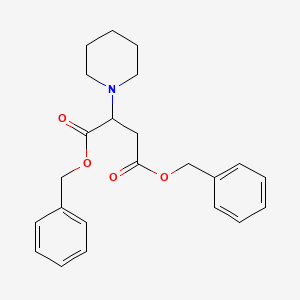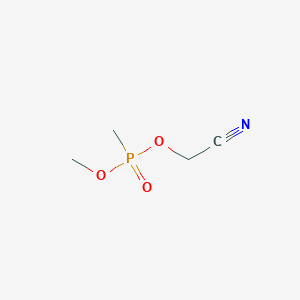
2-Phenoxyethyl 3-ethylpent-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxyethyl 3-ethylpent-3-enoate is an organic compound with the molecular formula C14H20O3. It is an ester derived from 3-ethylpent-3-enoic acid and 2-phenoxyethanol. This compound is known for its unique chemical structure, which includes both an ester functional group and an alkene, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 3-ethylpent-3-enoate typically involves the esterification of 3-ethylpent-3-enoic acid with 2-phenoxyethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
化学反応の分析
Types of Reactions
2-Phenoxyethyl 3-ethylpent-3-enoate can undergo various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted phenoxyethyl derivatives.
科学的研究の応用
2-Phenoxyethyl 3-ethylpent-3-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 2-Phenoxyethyl 3-ethylpent-3-enoate depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, leading to changes in cellular function. The ester group can be hydrolyzed by esterases, releasing the active components, which can then exert their effects on molecular targets and pathways.
類似化合物との比較
Similar Compounds
Ethyl pent-3-enoate: Similar ester structure but lacks the phenoxy group.
Phenoxyethanol: Contains the phenoxy group but lacks the ester and alkene functionalities.
3-Ethylpent-3-enoic acid: The acid precursor of the ester.
Uniqueness
2-Phenoxyethyl 3-ethylpent-3-enoate is unique due to its combination of an ester, alkene, and phenoxy group in a single molecule. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
60359-32-2 |
|---|---|
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC名 |
2-phenoxyethyl 3-ethylpent-3-enoate |
InChI |
InChI=1S/C15H20O3/c1-3-13(4-2)12-15(16)18-11-10-17-14-8-6-5-7-9-14/h3,5-9H,4,10-12H2,1-2H3 |
InChIキー |
FCGLWNQVGLCMBD-UHFFFAOYSA-N |
正規SMILES |
CCC(=CC)CC(=O)OCCOC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol](/img/structure/B14608490.png)
![3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14608505.png)

![Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane](/img/structure/B14608516.png)
![2-{(1S,2S)-2-[17-(1,3-Dioxolan-2-yl)heptadecyl]cyclopropyl}ethan-1-ol](/img/structure/B14608529.png)


![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)

![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)
